7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one
Beschreibung
Eigenschaften
CAS-Nummer |
832102-30-4 |
|---|---|
Molekularformel |
C18H12ClN3O |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
7-chloro-3-(2-methylquinolin-6-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O/c1-11-2-3-12-8-14(5-7-16(12)21-11)22-10-20-17-9-13(19)4-6-15(17)18(22)23/h2-10H,1H3 |
InChI-Schlüssel |
KXXVCAUNRXWQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N3C=NC4=C(C3=O)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone and quinoline classes, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one is . Its structure features a quinazoline core fused with a methyl-substituted quinoline moiety, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one exhibits significant biological activities, particularly in:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains.
- Anticancer Activity : It demonstrates potential as an anticancer agent, influencing cell proliferation and apoptosis pathways.
Antimicrobial Activity
A study highlighted the antimicrobial properties of similar compounds within the quinazolinone class. The mechanism of action often involves interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The following table summarizes the antimicrobial activity observed:
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one | E. coli | 5 µg/mL |
| 7-Chloroquinazolin-4(3H)-one | S. aureus | 10 µg/mL |
| 6-Methylquinazolinone | P. aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer properties of 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one have been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated:
- IC50 Values :
- MCF-7:
- A549:
This data suggests that 7-Chloro-3-(2-methylquinolin-6-yl)quinazolin-4(3H)-one significantly reduces cell viability in a dose-dependent manner.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it forms hydrogen bonds with amino acids in target proteins, enhancing its efficacy as a drug candidate. Specifically, the presence of electron-withdrawing groups such as chlorine enhances binding affinity to target receptors, which is critical for its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects at Position 3
The substituent at position 3 of the quinazolinone core significantly influences biological activity and physicochemical properties:
- 7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazol-5-yl)phenyl)-2-phenylquinazolin-4(3H)-one (Compound 21): This analog features a dihydroisoxazolylphenyl group at position 3. It exhibited moderate antihypertensive activity (68% yield, melting point 180–182°C) but lower potency than the target compound’s methylquinoline substituent, which may offer better receptor binding due to increased hydrophobicity .
- However, its molecular weight (302.76 g/mol) and rotatable bonds (5) suggest reduced metabolic stability compared to the rigid quinoline group in the target compound .
Table 1: Substituent Effects at Position 3
*Calculated based on formula C₁₉H₁₃ClN₄O.
Substituent Effects at Position 7
The chloro group at position 7 is a common feature in bioactive quinazolinones:
- 6-Nitro-7-tosylquinazolin-4(3H)-one: Replacing the chloro group with a tosyl group introduces a sulfonate moiety, increasing molecular weight (343.97 g/mol) and altering NMR signals (e.g., δ 7.5–8.0 ppm for aromatic protons).
- 7-Chloro-6-methoxyquinazolin-4(3H)-one : A methoxy group at position 6 enhances electron density, which may reduce antifungal efficacy compared to the target compound’s nitro or chloro substituents, as electron-withdrawing groups are critical for activity .
Structural and Spectral Comparisons
- Crystallography: 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one exhibits intermolecular hydrogen bonding (N–H⋯O) and π-π stacking, stabilizing its crystal lattice . The target compound’s methylquinoline group may induce similar interactions, enhancing solid-state stability.
- NMR Data: The target compound’s quinoline protons are expected to resonate at δ 8.0–8.5 ppm (aromatic), distinct from the dihydroisoxazole analogs (δ 7.0–7.5 ppm) .
Vorbereitungsmethoden
Core Quinazolinone Formation
The quinazolinone ring system is typically synthesized via cyclization reactions. A common approach involves condensing o-aminobenzoic acid derivatives with reagents such as chloroacetonitrile or chloroacetyl chloride under basic conditions. For example:
- Reaction : o-Aminobenzoic acid reacts with chloroacetonitrile in methanol under sodium-mediated deprotonation to form 2-chloromethylquinazolinones.
- Yield : 60–85% depending on substituents.
This method can be adapted to introduce a chlorine atom at the 7-position by modifying the starting o-aminobenzoic acid derivative.
Introduction of the 2-Methylquinolin-6-yl Group
The 3-position of the quinazolinone ring is functionalized with the 2-methylquinolin-6-yl moiety through nucleophilic substitution or coupling reactions. Key steps include:
- Synthesis of 2-methylquinolin-6-yl intermediates :
- Coupling with Quinazolinone :
- Alkylation : Deprotonation of the quinazolinone at position 3 using a strong base (e.g., KOtBu) followed by reaction with 2-methylquinolin-6-yl halide.
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for aryl substitution, though this requires halogenation of the quinazolinone.
Detailed Synthetic Routes
Alternative Routes: One-Pot Synthesis
A one-pot approach was demonstrated for 2-hydroxymethylquinazolinones using NaOH-mediated hydrolysis, but adaptation to the target compound would require:
- Simultaneous Chlorination and Coupling : Unlikely due to competing reaction pathways.
- Sequential Functionalization : More feasible, with separate steps for chlorination and coupling.
Challenges and Optimization
Regioselectivity and Side Reactions
Purification and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Alkylation | High regioselectivity | Time-consuming, low yield |
| Suzuki Coupling | Broad functional group tolerance | Pd catalyst cost, complexity |
| One-Pot Cyclization | Simplicity | Poor control over substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
